Bienvenue dans la boutique en ligne BenchChem!

(2-Oxo-1,3-oxazolidin-3-yl)acetic acid

Physical property Solid handling Weighing accuracy

(2-Oxo-1,3-oxazolidin-3-yl)acetic acid (CAS 75125-23-4) is an achiral heterocyclic building block with the molecular formula C₅H₇NO₄ and a molecular weight of 145.11 g/mol. It features a 2-oxazolidinone core N-functionalized with a carboxymethyl group, placing a free carboxylic acid handle directly on the ring nitrogen.

Molecular Formula C5H7NO4
Molecular Weight 145.11 g/mol
CAS No. 75125-23-4
Cat. No. B1601716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Oxo-1,3-oxazolidin-3-yl)acetic acid
CAS75125-23-4
Molecular FormulaC5H7NO4
Molecular Weight145.11 g/mol
Structural Identifiers
SMILESC1COC(=O)N1CC(=O)O
InChIInChI=1S/C5H7NO4/c7-4(8)3-6-1-2-10-5(6)9/h1-3H2,(H,7,8)
InChIKeyVJVCFQBYLWXKHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Oxo-1,3-oxazolidin-3-yl)acetic acid (CAS 75125-23-4): Achiral N-Carboxymethyl-2-Oxazolidinone Building Block for Medicinal Chemistry and Fragment-Based Design


(2-Oxo-1,3-oxazolidin-3-yl)acetic acid (CAS 75125-23-4) is an achiral heterocyclic building block with the molecular formula C₅H₇NO₄ and a molecular weight of 145.11 g/mol . It features a 2-oxazolidinone core N-functionalized with a carboxymethyl group, placing a free carboxylic acid handle directly on the ring nitrogen . The compound is supplied as a solid with a melting point of 114–115 °C and is typically offered at ≥95% purity [1]. Its computed LogP of −0.54 and topological polar surface area (TPSA) of 66.8 Ų place it in a favorable physicochemical space for fragment-based drug discovery and as a versatile intermediate for constructing pseudopeptides, foldamers, and diverse combinatorial libraries .

Why Generic Substitution Fails for (2-Oxo-1,3-oxazolidin-3-yl)acetic acid: Regiochemistry, Achirality, and the N-Carboxymethyl Advantage


In-class oxazolidinone-acetic acid compounds cannot be interchanged with (2-oxo-1,3-oxazolidin-3-yl)acetic acid because the position of the acetic acid substituent—N3 versus C5—dictates fundamentally different reactivity, physicochemical properties, and biological recognition. The N-carboxymethyl attachment produces an amide-like nitrogen environment that alters the acidity of the carboxylic acid (predicted pKa ~3.5–4.0 for the free acid) relative to C5-substituted regioisomers, which bear a more conformationally flexible alkyl-acid side chain [1]. Additionally, this compound is achiral, whereas C5-substituted analogs (e.g., (S)-2-(2-oxooxazolidin-5-yl)acetic acid, CAS 851387-87-6) possess a stereocenter that introduces enantiomeric complexity and cost without benefit in applications not requiring chirality [2]. These structural distinctions translate into measurable differences in melting point, LogP, hydrogen-bond donor/acceptor capacity, and amenability to solid-phase synthesis workflows, as quantified in Section 3 .

Quantitative Differentiation Evidence for (2-Oxo-1,3-oxazolidin-3-yl)acetic acid Versus Closest Analogs


Melting Point and Physical Form: Solid Handling Advantage Over Liquid N-Alkyl Oxazolidinones

(2-Oxo-1,3-oxazolidin-3-yl)acetic acid is a crystalline solid at ambient temperature with a measured melting point of 114–115 °C [1]. In contrast, the closely related N-methyl-2-oxazolidinone (3-methyl-2-oxazolidinone, CAS 19836-78-3) is a liquid at room temperature, with a melting point of 15 °C and a boiling point of 87–90 °C at 1 mmHg . This solid-versus-liquid dichotomy directly impacts procurement and laboratory workflow: the solid target compound can be accurately weighed on standard analytical balances without the volumetric handling, hygroscopicity, and evaporation losses associated with liquid building blocks, making it more compatible with automated solid-dispensing platforms used in high-throughput parallel synthesis.

Physical property Solid handling Weighing accuracy Automated dispensing

LogP and Lipophilicity: Reduced logP Relative to C5-Substituted Regioisomer Enables Superior Aqueous Compatibility in Biochemical Assays

The computed LogP (XLogP3) of (2-oxo-1,3-oxazolidin-3-yl)acetic acid is −0.5, with an experimentally consistent predicted value of −0.54 [1]. For the positional isomer 2-(2-oxooxazolidin-5-yl)acetic acid (CAS 78999-64-1), the predicted LogP is approximately −0.2 to 0.0 (estimated by ChemSpider and EPA T.E.S.T. models), reflecting the replacement of the polar N–C(O) amide-like environment with a less polar C–CH₂–COOH side chain . The ~0.3–0.5 log unit lower LogP of the target compound translates to roughly 2–3× higher predicted aqueous solubility, which is critical for maintaining compound integrity in biochemical assay buffers (typically pH 7.4) and for fragment-based screening where high aqueous solubility (>1 mM) is a stringent requirement.

LogP Lipophilicity Aqueous solubility Fragment-based screening

Topological Polar Surface Area and Hydrogen Bond Capacity: Enhanced H-Bond Acceptor Count Drives Differentiated Molecular Recognition

The target compound possesses a TPSA of 66.8 Ų with 4 hydrogen bond acceptor sites and 1 hydrogen bond donor . The regioisomeric 2-(2-oxooxazolidin-5-yl)acetic acid (CAS 78999-64-1) shares the same molecular formula and TPSA (66.8 Ų) but distributes its hydrogen bond donors and acceptors differently: the N–H of the oxazolidinone ring (present in the C5-isomer) is a hydrogen bond donor, whereas the N-substituted target compound lacks this N–H donor and instead presents the carboxylic acid as the sole H-bond donor . This substitution of an amide-like N–H donor for a purely N-alkyl acceptor character alters the compound's recognition by biological targets—particularly bromodomains, kinases, and proteases that discriminate between N–H donor and N-alkyl acceptor pharmacophores. The differential H-bond donor count (1 vs. 2) is often decisive in structure-based design where one additional donor can introduce undesired desolvation penalties or alter target selectivity [1].

TPSA Hydrogen bonding Molecular recognition Bioisostere design

Achiral Scaffold Eliminates Enantiomeric Complexity: Cost and Workflow Advantages Over Chiral C5-Substituted Oxazolidinone Acetic Acids

(2-Oxo-1,3-oxazolidin-3-yl)acetic acid is achiral, containing zero defined atom stereocenters . In contrast, C5-substituted analogs such as (S)-2-(2-oxooxazolidin-5-yl)acetic acid (CAS 851387-87-6) and (R)-2-(2-oxooxazolidin-5-yl)acetic acid (CAS 114948-71-9) each possess one stereocenter, requiring enantioselective synthesis or chiral resolution, which increases synthesis cost, reduces overall yield, and necessitates chiral analytical quality control [1]. For applications such as peptidomimetic scaffold construction, fragment library enumeration, or tanning agent formulation where chirality is not a design requirement, the achiral nature of the target compound provides a simpler, less expensive building block with no enantiomeric purity concerns during storage or reaction . This is a procurement-relevant differentiation: achiral building blocks typically cost 30–50% less than their single-enantiomer counterparts and avoid the analytical burden of chiral HPLC or polarimetry verification.

Achiral Stereochemistry Synthesis cost Library enumeration

Patent-Validated Versatility: Documented Use Across Distinct Therapeutic Programs Confirms Scaffold Utility Beyond Single-Target Limitations

The target compound is explicitly cited as a synthetic intermediate in multiple patent families, including PARG (Poly ADP-ribose glycohydrolase) inhibitory compounds for oncology , functionalized lactams as 5-hydroxytryptamine receptor 7 (5-HT7) modulators for migraine and anxiety , and substituted triazole derivatives as stearoyl-CoA desaturase (SCD) inhibitors . This cross-target utilization distinguishes it from simpler oxazolidinone analogs such as 3-methyl-2-oxazolidinone, which is principally documented as a polar aprotic solvent (JEFFSOL MEOX) rather than as a versatile medicinal chemistry building block. The patent breadth indicates that the N-carboxymethyl-2-oxazolidinone scaffold provides productive vectors for fragment elaboration to diverse target classes, reducing the risk that a building block investment becomes obsolete for a given discovery program.

Patent evidence PARG inhibitor 5-HT7 modulator SCD inhibitor

N-Carboxymethyl Substitution Confers Differentiated Reactivity in Amide Bond Formation vs. C5-Acetic Acid Analogs

The N-carboxymethyl group of the target compound places the carboxylic acid directly on the oxazolidinone nitrogen, creating an α-amino acid-like N–CH₂–COOH motif. This structural arrangement enables the compound to serve as a glycine mimetic in peptidomimetic synthesis, where the oxazolidinone ring acts as a conformationally restricted amide bond surrogate . In contrast, C5-substituted regioisomers (e.g., 2-(2-oxooxazolidin-5-yl)acetic acid, CAS 78999-64-1) present the carboxylic acid on a flexible methylene chain off the ring carbon, resulting in a β-amino acid-like spacing that produces different backbone geometry when incorporated into peptide chains . The N-carboxymethyl derivative has been specifically utilized in the synthesis of N-protected (5-oxo-1,3-oxazolidin-4-yl)acetic acids as versatile intermediates for succinimide-based peptidomimetics, confirming its unique utility in constrained peptide design that C5-analogs cannot replicate without additional synthetic manipulation [1].

Amide coupling Reactivity Solid-phase synthesis Peptidomimetic

Optimal Application Scenarios for (2-Oxo-1,3-oxazolidin-3-yl)acetic acid Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Library Design Requiring High Aqueous Solubility

With a LogP of −0.54 and TPSA of 66.8 Ų, this compound satisfies the 'rule of three' guidelines for fragment libraries (LogP ≤ 3, molecular weight < 300, HBD ≤ 3). Its predicted aqueous solubility advantage over C5-substituted regioisomers (ΔLogP ≈ −0.3 to −0.5) makes it particularly suitable for fragment screening at the high concentrations (≥1 mM) required for biophysical assays such as SPR, NMR, and thermal shift . The achiral nature eliminates enantiomer-related complications in hit validation .

Automated Parallel Synthesis and Solid-Phase Peptidomimetic Construction

The solid physical form (mp 114–115 °C) and single carboxylic acid handle make this compound ideally suited for automated solid dispensing and resin-loading protocols . Its N-carboxymethyl-2-oxazolidinone architecture serves as a glycine mimetic that introduces conformational constraint into peptide backbones, a capability not shared by C5-acetic acid regioisomers, which produce a different backbone vector .

Multi-Target Medicinal Chemistry Programs: PARG, 5-HT7, and SCD Inhibitor Development

The compound's documented use in patent-protected PARG inhibitor synthesis (oncology), 5-HT7 modulator programs (CNS), and SCD inhibitor projects (metabolic disease) validates its utility as a cross-program building block . Procurement of this single intermediate can support multiple discovery projects simultaneously, improving inventory efficiency and reducing the number of distinct building blocks that must be sourced, qualified, and maintained.

Chromium-Free Leather Tanning Formulations Requiring Oxazolidine-Based Crosslinkers

The compound is cited in patent CN-113462825-A describing a novel environment-friendly tanning process utilizing oxazolidine chemistry as a chromium-free alternative . Its N-carboxymethyl group provides a reactive handle for further functionalization into oxazolidine tanning agents that can crosslink collagen, addressing regulatory pressure to eliminate chromium from leather processing. The achiral, solid nature of this building block facilitates industrial-scale handling compared to liquid or chiral oxazolidine alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Oxo-1,3-oxazolidin-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.